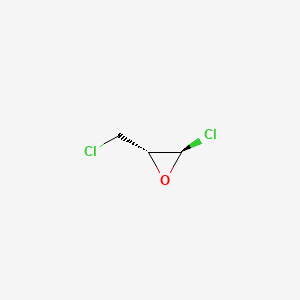trans-1,3-Dichloropropene oxide
CAS No.: 66826-73-1
Cat. No.: VC1572421
Molecular Formula: C3H4Cl2O
Molecular Weight: 126.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 66826-73-1 |
|---|---|
| Molecular Formula | C3H4Cl2O |
| Molecular Weight | 126.97 g/mol |
| IUPAC Name | (2R,3R)-2-chloro-3-(chloromethyl)oxirane |
| Standard InChI | InChI=1S/C3H4Cl2O/c4-1-2-3(5)6-2/h2-3H,1H2/t2-,3+/m1/s1 |
| Standard InChI Key | RLGCGUQZAWGNEO-GBXIJSLDSA-N |
| Isomeric SMILES | C([C@@H]1[C@H](O1)Cl)Cl |
| SMILES | C(C1C(O1)Cl)Cl |
| Canonical SMILES | C(C1C(O1)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Trans-1,3-Dichloropropene oxide, also known by its IUPAC name (2R,3R)-2-Chloro-3-(chloromethyl)oxirane, is an epoxide derivative of trans-1,3-dichloropropene. This compound has a molecular formula of C₃H₄Cl₂O and a molecular weight of 126.97 g/mol . The chemical structure features an oxirane (epoxide) ring with chlorine substituents in a trans configuration, giving the molecule its distinct reactivity profile. Additional synonyms include trans-2-Chloro-3-(chloromethyl)oxirane and trans-Dcpo, with the compound being uniquely identified by its CAS Registry Number 66826-73-1 .
The trans configuration distinguishes this molecule from its cis isomer, with important implications for its chemical behavior and biological activity. The epoxide functional group creates a strained three-membered ring that is highly reactive toward nucleophilic attack, contributing to both its utility in synthesis and its potential toxicity.
Physical and Chemical Properties
Trans-1,3-Dichloropropene oxide possesses a range of physical and chemical properties that influence its behavior in various environments and applications. The compound exists as a clear liquid under standard conditions and exhibits specific physicochemical characteristics that determine its handling requirements and potential applications.
Physicochemical Parameters
The comprehensive physicochemical profile of trans-1,3-dichloropropene oxide is presented in Table 1, providing essential data for handling, storage, and application considerations.
Table 1: Physicochemical Properties of Trans-1,3-Dichloropropene Oxide
| Property | Value | Units |
|---|---|---|
| Molecular Weight | 126.97 | g/mol |
| Freely Rotating Bonds | 1 | - |
| Polar Surface Area | 12.53 | Ų |
| Index of Refraction | 1.474 | - |
| Molar Refractivity | 25.24 | cm³ |
| Molar Volume | 89.8 | cm³ |
| Polarizability | 10 × 10⁻²⁴ | cm³ |
| Surface Tension | 32.5 | dyne/cm |
| Density | 1.41 | g/cm³ |
| Flash Point | 151.8 | °C |
| Enthalpy of Vaporization | 39.29 | kJ/mol |
| Boiling Point | 173.4 | °C at 760 mmHg |
| Vapor Pressure | 1.7 | mmHg at 25°C |
These properties demonstrate that trans-1,3-dichloropropene oxide has moderate volatility with a boiling point of 173.4°C at standard pressure . Its density of 1.41 g/cm³ indicates it is heavier than water, while its vapor pressure of 1.7 mmHg at 25°C suggests moderate volatility under ambient conditions .
Stability and Reactivity
Trans-1,3-Dichloropropene oxide exhibits chemical reactivity characteristic of epoxides, with the strained three-membered ring being susceptible to ring-opening reactions. When heated to decomposition, the compound emits toxic fumes of chloride (Cl⁻), presenting potential hazards in high-temperature applications or fire conditions . This decomposition behavior is an important consideration for safe handling procedures and emergency response protocols.
Applications and Uses
Trans-1,3-Dichloropropene oxide has specific applications primarily centered in organic synthesis, though detailed information on its use patterns is somewhat limited in the current literature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume